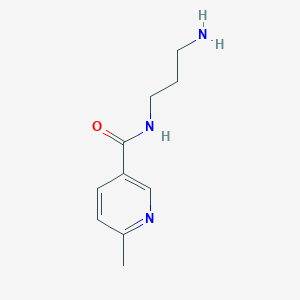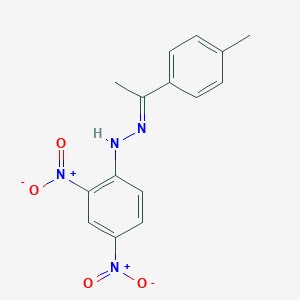
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNP, is a chemical compound that has been used in scientific research for over a century. DNP is a yellow crystalline powder that is soluble in water and organic solvents. It is a potent uncoupler of oxidative phosphorylation and has been used to study energy metabolism in various organisms.
作用機序
DNP uncouples oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in oxygen consumption and a decrease in ATP production. DNP achieves this by acting as a protonophore, allowing protons to freely diffuse across the mitochondrial membrane.
生化学的および生理学的効果
DNP has been shown to increase metabolic rate and oxygen consumption in various organisms. It has also been shown to decrease ATP production and increase heat production. DNP has been used as a weight loss supplement due to its ability to increase metabolic rate, but its use for this purpose is highly discouraged due to the potential for serious side effects.
実験室実験の利点と制限
DNP has been used in a variety of laboratory experiments to study energy metabolism and the effects of uncoupling on various organisms. Its advantages include its potency as an uncoupler and its ability to be used in a wide range of organisms. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research involving DNP. One area of interest is the development of new uncoupling agents that are less toxic and more specific in their effects. Another area of interest is the use of DNP as a tool for studying the effects of environmental stressors on energy metabolism in organisms. Finally, there is potential for the development of new therapies for metabolic disorders based on the use of uncoupling agents like DNP.
合成法
DNP can be synthesized by the reaction of 4-methylacetophenone with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
科学的研究の応用
DNP has been used in scientific research to study the mechanisms of energy metabolism in various organisms, including bacteria, plants, and animals. It has been used to investigate the role of oxidative phosphorylation in cellular respiration and to study the effects of uncoupling on energy production. DNP has also been used to study the effects of environmental stressors on energy metabolism in organisms.
特性
CAS番号 |
1237-49-6 |
|---|---|
製品名 |
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone |
分子式 |
C15H14N4O4 |
分子量 |
314.3 g/mol |
IUPAC名 |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O4/c1-10-3-5-12(6-4-10)11(2)16-17-14-8-7-13(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-11+ |
InChIキー |
WGLLCRUBMCOPKD-LFIBNONCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
その他のCAS番号 |
1237-49-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
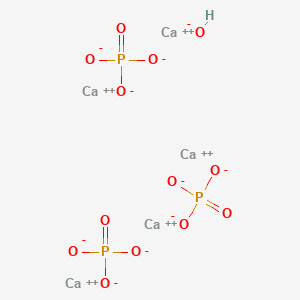
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
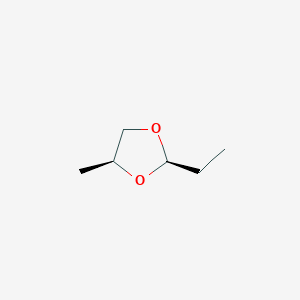
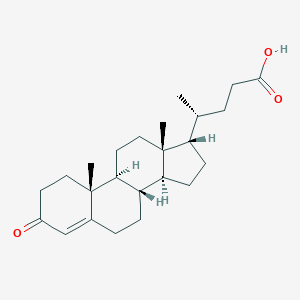
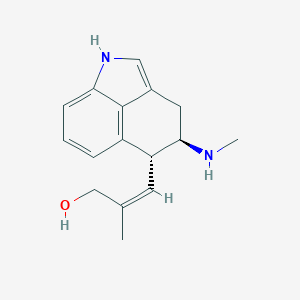
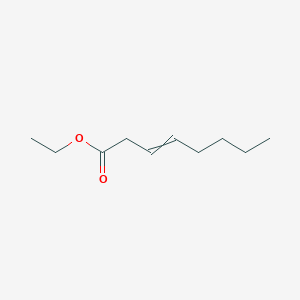
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)
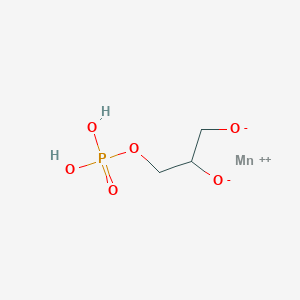
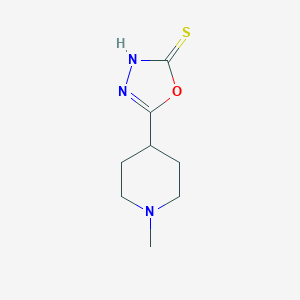
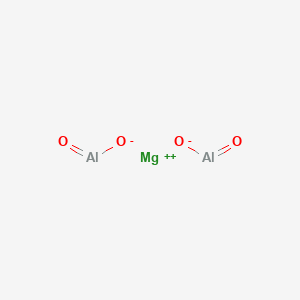
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)
